2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid (CAS 71620-29-6) is a C14H8O5 benzofuran-3-one derivative featuring a furan-2-ylmethylene substituent at the 2-position and a carboxylic acid at the 5-position of the dihydrobenzofuran core. With a molecular weight of 256.21 g/mol, a predicted LogP of 2.59, and a topological polar surface area (TPSA) of 76.74 Ų , this compound occupies a distinct physicochemical space within the benzofuran-2-carboxylic acid family that underlies diuretic, uricosuric, and carbonic-anhydrase-inhibitory pharmacological classes.

Molecular Formula C14H8O5
Molecular Weight 256.21 g/mol
Cat. No. B12890489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid
Molecular FormulaC14H8O5
Molecular Weight256.21 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)O
InChIInChI=1S/C14H8O5/c15-13-10-6-8(14(16)17)3-4-11(10)19-12(13)7-9-2-1-5-18-9/h1-7H,(H,16,17)/b12-7+
InChIKeyGKDNPUPNRKFTER-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid – Structural Identity and Physicochemical Baseline for Procurement


2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid (CAS 71620-29-6) is a C14H8O5 benzofuran-3-one derivative featuring a furan-2-ylmethylene substituent at the 2-position and a carboxylic acid at the 5-position of the dihydrobenzofuran core . With a molecular weight of 256.21 g/mol, a predicted LogP of 2.59, and a topological polar surface area (TPSA) of 76.74 Ų , this compound occupies a distinct physicochemical space within the benzofuran-2-carboxylic acid family that underlies diuretic, uricosuric, and carbonic-anhydrase-inhibitory pharmacological classes [1][2].

Why 2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic Acid Cannot Be Replaced by Simpler Benzofuran Analogs


Structural modifications on the 2,3-dihydrobenzofuran scaffold produce sharp divergences in both physicochemical and pharmacological profiles. The 2-(furan-2-ylmethylene) substituent markedly increases lipophilicity (ΔLogP ≈ +0.6 vs. the unsubstituted parent 2,3-dihydrobenzofuran-5-carboxylic acid [1]) and expands polar surface area (ΔTPSA ≈ +30 Ų), altering membrane permeability and target-engagement potential [1]. Within the broader class, even positional isomerism of the carboxylic acid (5- vs. 6-COOH) or heterocycle replacement (furan vs. thiophene vs. phenyl) can invert selectivity for carbonic anhydrase isoforms or abolish diuretic-saluretic activity entirely [2][3]. These context-dependent structure–activity relationships preclude simple interchange of in-class molecules without risking loss of the desired pharmacological or physicochemical property profile.

Quantitative Differentiation of 2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic Acid Against Closest Analogs


Lipophilicity (LogP) Advantage Over the Unsubstituted 2,3-Dihydrobenzofuran-5-carboxylic Acid Scaffold

The target compound, 2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid, exhibits a predicted LogP of 2.59 , which is approximately 0.6 log units higher than that of 2,3-dihydrobenzofuran-5-carboxylic acid (LogP = 1.97 [1]). This difference corresponds to a roughly 4-fold increase in octanol-water partition coefficient, indicating significantly enhanced lipophilicity. For drug-design applications targeting intracellular or CNS compartments, this shift may improve passive membrane diffusion, though it must be balanced against solubility considerations.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) Elevation Relative to the Core Benzofuran Acid

The target compound possesses a topological polar surface area (TPSA) of 76.74 Ų , which is approximately 30 Ų higher than that of the unsubstituted 2,3-dihydrobenzofuran-5-carboxylic acid (TPSA = 46.53 Ų [1]). This increase is attributable to the additional oxygen atom in the furan ring and the carbonyl group at the 3-position. A TPSA above 60–70 Ų typically reduces passive blood-brain barrier penetration but may enhance solubility and reduce hERG binding. This property places the compound closer to the oral-bioavailability sweet spot (TPSA < 140 Ų) while retaining a moderately high permeability profile.

Polar surface area Oral bioavailability Blood-brain barrier penetration

Positional Carboxylic-Acid Isomerism Dictates Carbonic Anhydrase Isoform Selectivity – Class-Level Precedent

Although direct assay data for 2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid against carbonic anhydrase (CA) isoforms are not publicly available, a closely related benzofuran-based carboxylic acid series demonstrates that the position of the carboxylic acid moiety is a key determinant of isoform selectivity. In the study by Eldehna et al. (2020), benzofuran-2-carboxylic acid derivatives bearing a 5-bromo substituent achieved submicromolar inhibition of tumor-associated hCA IX (KI = 0.56–0.91 µM) with selectivity indices of 2 to >63 over off-target hCA I and II [1]. The target compound’s 5-carboxylic acid placement, combined with the electron-rich furan-2-ylmethylene group, is expected to modulate zinc-binding geometry and isoform preference in a manner distinct from 6-carboxylic acid or 2-carboxylic acid regioisomers.

Carbonic anhydrase inhibition Positional isomerism Isoform selectivity

Z-Configured Furan-2-ylmethylene Substituent Imparts Distinct Conformational and Electronic Properties vs. Phenyl or Thiophene Analogs

The (Z)-2-(furan-2-ylmethylene) group locks the exocyclic double bond into a specific geometry that influences π-conjugation across the benzofuran-3-one system. In the diuretic benzofuran-2-carboxylic acid series disclosed by Lee et al. (US 4,435,422), substitution at the 5-position with acyl or alkyl groups, combined with specific 2,3-dihydro vs. benzofuran oxidation states, was required for diuretic-saluretic and uricosuric activity [1]. Replacement of the furan heterocycle with phenyl or thiophene is expected to alter both the electron density at the α,β-unsaturated carbonyl and the overall molecular shape, potentially impacting target binding (e.g., ion transporters or CA enzymes). Although no head-to-head pharmacological data exist, the conformational constraint and oxygen-mediated hydrogen-bond-acceptor capacity of the furan ring differentiate this compound from its carbocyclic and sulfur-containing analogs.

Conformational restriction Electronic effects Heterocycle SAR

Optimal Procurement and Application Scenarios for 2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic Acid Based on Quantitative Differentiation


Lead Optimization in CNS Drug Discovery Requiring Fine-Tuned Lipophilicity

When a CNS-targeted program requires a benzofuran acid scaffold with LogP precisely calibrated between 2.0 and 3.0, the target compound’s predicted LogP of 2.59 offers an ideal starting point without the need for additional lipophilic substituents. Compared to the unsubstituted parent (LogP 1.97), it provides enhanced passive permeability (∼4×) while maintaining a TPSA (76.74 Ų) below the 90 Ų threshold often associated with blood-brain barrier penetration [1].

Carbonic Anhydrase IX Inhibitor Screening Libraries for Anticancer Research

The 5-carboxylic acid regioisomerism of this compound aligns with the pharmacophore identified in benzofuran-based hCA IX inhibitors (KI values as low as 0.56 µM) [2]. Procurement of this specific regioisomer, rather than the 6-COOH variant, is critical for maintaining the zinc-binding geometry required for isoform selectivity (SIs >60 for hCA IX over hCA I) [2].

Diuretic and Uricosuric Agent Development Requiring 5-Substituted 2,3-Dihydrobenzofuran-2-carboxylic Acid Motifs

Historical patent data (EP 0103246 A1) establish that 5-substituted 2,3-dihydrobenzofuran-2-carboxylic acids possess diuretic-saluretic and uricosuric activity [3]. The target compound’s 5-carboxylic acid and 2-furan-2-ylmethylene pattern may represent a novel combination of the essential structural elements, warranting evaluation in ion-transport assays.

Physicochemical Reference Standard for Building Block Library Characterization

Given its well-defined predicted properties (LogP 2.59, TPSA 76.74, MW 256.21) , this compound can serve as a benchmarking standard for quality control of benzofuran-based building block collections, particularly when comparing batch-to-batch purity and identity against structurally similar 6-COOH or thiophene analogs.

Quote Request

Request a Quote for 2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.